molecular formula C18H18N2O2 B12333993 (2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal

(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal

Cat. No.: B12333993
M. Wt: 294.3 g/mol
InChI Key: LQGWWBWDOXENJI-OEQLELKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal is an organic compound characterized by its complex structure, which includes both hydrazone and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal typically involves the condensation reaction between 2,3-dimethylphenylhydrazine and 4-methylbenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanoic acid.

    Reduction: 2-[2-(2,3-dimethylphenyl)hydrazin-1-yl]-3-(4-methylphenyl)propanal.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
  • 2-[2-(Dimethylamino)ethoxy]ethanol

Uniqueness

Compared to similar compounds, (2E)-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

(E)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18N2O2/c1-12-7-9-15(10-8-12)18(22)17(11-21)20-19-16-6-4-5-13(2)14(16)3/h4-11,21H,1-3H3/b17-11+,20-19?

InChI Key

LQGWWBWDOXENJI-OEQLELKQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=CC(=C2C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC(=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.